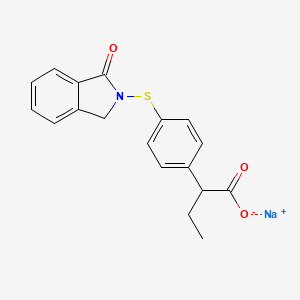

Indobufen Sodium

Description

BenchChem offers high-quality Indobufen Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indobufen Sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94135-04-3 |

|---|---|

Molecular Formula |

C18H16NNaO3 |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

sodium 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoate |

InChI |

InChI=1S/C18H17NO3.Na/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20;/h3-10,15H,2,11H2,1H3,(H,21,22);/q;+1/p-1 |

InChI Key |

MEWDXXPKUBKKJO-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Indobufen Sodium's Platelet Inhibitory Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indobufen sodium is a potent, reversible, and selective inhibitor of platelet cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2). By effectively suppressing TXA2 production, Indobufen mitigates platelet aggregation and subsequent thrombus formation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Indobufen's antiplatelet activity, supported by quantitative data from clinical and preclinical studies. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Reversible COX-1 Inhibition

The primary mechanism of action of Indobufen is the reversible and competitive inhibition of the COX-1 enzyme in platelets.[1][2][3][4] Unlike aspirin, which acetylates the serine residue in the active site of COX-1 leading to irreversible inhibition, Indobufen's interaction is transient, allowing for the recovery of platelet function after the drug is cleared from circulation.[4][5][6] This reversibility contributes to a potentially better safety profile, particularly concerning gastrointestinal side effects.[1][4]

The inhibition of COX-1 by Indobufen specifically blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[4][7] Thromboxane A2 is a powerful vasoconstrictor and a potent inducer of platelet aggregation.[1][4][8] By diminishing TXA2 synthesis, Indobufen effectively dampens the amplification of platelet activation signals.[7][9] The d-enantiomer of Indobufen is solely responsible for its anti-cyclooxygenase and antiplatelet activity.[10]

dot

Figure 1: Indobufen's primary mechanism of action on the COX-1 pathway in platelets.

Quantitative Efficacy Data

The antiplatelet effects of Indobufen are dose-dependent.[11][12][13] Clinical studies have quantified its impact on platelet aggregation and thromboxane biosynthesis.

| Parameter | Dosage | Result | Reference |

| Urinary 11-dehydro-TXB2 Excretion | 50 mg BID | 67% reduction | [13] |

| 100 mg BID | 72% reduction | [13] | |

| 200 mg BID | 81% reduction | [13] | |

| Arachidonic Acid-Induced Platelet Aggregation | 100 mg BID | Lower aggregation rate than aspirin 100 mg QD (5.21% vs. 5.27%) | [14] |

| Inhibition of Platelet Aggregation (IPA) vs. Aspirin | 200 mg BID (4 hours post-dose) | 81.07 ± 9.36% (vs. 96.99 ± 0.29% for Aspirin 200 mg QD) | [6] |

| 200 mg BID (12 hours post-dose) | 74.04 ± 9.55% (vs. 97.94 ± 0.28% for Aspirin 200 mg QD) | [6] | |

| 200 mg BID (24 hours post-dose) | 33.39 ± 11.13% (vs. 97.48 ± 0.32% for Aspirin 200 mg QD) | [6] | |

| 200 mg BID (48 hours post-dose) | 14.12 ± 9.74% (vs. 98.22 ± 0.31% for Aspirin 200 mg QD) | [6] | |

| ADP-Induced Platelet Aggregation | 100 mg BID | Higher aggregation rate than clopidogrel (61.7% ± 10.50 vs. 47.04% ± 16.89) | [14] |

Broader Antiplatelet and Anticoagulant Effects

Beyond its primary action on COX-1, Indobufen exhibits a broader spectrum of antiplatelet and potential anticoagulant activities.

-

Inhibition of ADP and Collagen-Induced Aggregation: Studies have shown that Indobufen can inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP) and collagen.[7][9][11][15] This suggests that Indobufen may interfere with other signaling pathways involved in platelet activation, although the exact mechanisms are less well-defined than its effects on COX-1.

-

Effects on Platelet Factors and Coagulation: Indobufen has been reported to reduce the availability of platelet factor 3 (PF3) and the release of platelet factor 4 (PF4) at higher doses.[12][16] Furthermore, some studies suggest that Indobufen may have anticoagulant effects by reducing the plasma levels of coagulation factors, including Factor II and Factor X.[9][16][17]

dot

Figure 2: Indobufen's broader effects on platelet activation and coagulation.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is a standard method to assess platelet function ex vivo.

dot

Figure 3: Workflow for Light Transmission Aggregometry (LTA).

Methodology:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[15]

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes to separate the PRP.[15]

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500-2000 g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).[15]

-

Aggregation Measurement: PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C. A baseline light transmission is established.

-

Agonist Addition: A platelet agonist, such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen, is added to the PRP to induce aggregation.[6][14][15]

-

Data Recording: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time.

-

Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference.

Measurement of Thromboxane B2 (TXB2)

TXA2 has a very short half-life and is rapidly hydrolyzed to the more stable but inactive metabolite, thromboxane B2 (TXB2). Therefore, TXB2 levels are measured as an indicator of TXA2 synthesis.

Methodology:

-

Sample Collection: Plasma or urine samples are collected from subjects.[14][15]

-

Sample Preparation: Samples may require extraction and purification steps to isolate TXB2.

-

Quantification: TXB2 levels are typically quantified using competitive enzyme-linked immunosorbent assays (ELISA) or mass spectrometry-based methods for higher sensitivity and specificity.

-

Data Analysis: The concentration of TXB2 is determined and compared between treatment and control groups.

Conclusion

Indobufen Sodium is a well-characterized antiplatelet agent with a clear primary mechanism of action centered on the reversible inhibition of COX-1 and the subsequent suppression of TXA2 synthesis. Its dose-dependent efficacy has been quantified in numerous studies. The additional inhibitory effects on other platelet activation pathways and potential anticoagulant properties contribute to its overall therapeutic profile. The reversibility of its action distinguishes it from aspirin and may offer a favorable safety profile. This comprehensive technical overview provides a solid foundation for further research and development of Indobufen and related compounds in the management of atherothrombotic diseases.

References

- 1. What is Indobufen used for? [synapse.patsnap.com]

- 2. Indobufen: an updated review of its use in the management of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]

- 5. Clinical Pharmacology Studies with Indobufen (K 3920): Inhibitor of Platelet Aggregation | Semantic Scholar [semanticscholar.org]

- 6. Comparison of aspirin and indobufen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Indobufen? [synapse.patsnap.com]

- 8. Interactive Journal of Medical Research - Safety and Efficacy of Aspirin and Indobufen in the Treatment of Atherosclerotic Diseases: Systematic Review and Meta-Analysis [i-jmr.org]

- 9. mdpi.com [mdpi.com]

- 10. The d-enantiomer form of indobufen totally accounts for the anti-cyclooxygenase and antiplatelet activity ex vivo and for the increase in bleeding time by [iris.cnr.it]

- 11. Inhibition of platelet aggregation in man by indobufen (K 3920) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology studies with indobufen (K 3920): inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of thromboxane biosynthesis and platelet function by indobufen in type II diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study [frontiersin.org]

- 15. Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Indobufen Sodium: A Comprehensive Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indobufen is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a reversible inhibitor of platelet aggregation.[1][2] Its main therapeutic applications are in the prevention of thromboembolic events, particularly in patients with cardiovascular and cerebrovascular diseases.[2][3] This technical guide provides an in-depth overview of the pharmacological and toxicological properties of indobufen sodium, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile.

Pharmacology

Mechanism of Action

Indobufen's primary mechanism of action is the reversible inhibition of the cyclooxygenase (COX) enzyme, with a preference for COX-1.[2][4] This inhibition prevents the synthesis of prostaglandins and, crucially, thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2][4] By suppressing TXA2 production, indobufen effectively reduces the likelihood of blood clot formation.[4] Unlike aspirin, which causes irreversible inhibition of COX, indobufen's reversible action allows for a quicker return to normal platelet function after the drug is discontinued.[5][6]

Beyond COX inhibition, indobufen has been shown to inhibit platelet aggregation induced by other agonists such as ADP, collagen, and epinephrine, suggesting the involvement of additional pathways in its antiplatelet effect.[4][7] Studies have also indicated that indobufen may have anticoagulant effects by influencing both the intrinsic and extrinsic coagulation pathways, potentially through the reduction of platelet factor 3 and various coagulation factors.[8][9]

Pharmacodynamics

The principal pharmacodynamic effect of indobufen is the inhibition of platelet aggregation. This effect is rapid, with maximum inhibition observed approximately 2 hours after a single oral dose of 200mg.[5] The inhibition is reversible, with platelet aggregation returning to baseline values within 24 hours of administration.[5]

Ex vivo studies have demonstrated significant suppression of platelet thromboxane synthesis within 2 hours of indobufen administration (98% inhibition), which remains substantial at 12 hours (89%) and is attenuated by 24 hours (47%).[5] Indobufen also prolongs bleeding time, though to a lesser extent and for a shorter duration than aspirin.[5]

Pharmacokinetics

Indobufen is rapidly and completely absorbed following oral administration, reaching peak plasma concentrations (Cmax) within 1-2 hours.[4][10] The presence of food does not substantially impair its absorption, although it may slightly reduce peak plasma levels and the area under the curve (AUC).[11]

The drug is highly bound to plasma proteins (>99%).[5][10] It is extensively metabolized in the liver, primarily to inactive glucuronide conjugates.[4][5] Approximately 70-80% of the administered dose is excreted in the urine within 48 hours, with 11-13% as the unchanged drug.[5] The elimination half-life (t1/2) is approximately 7-8 hours.[5][12]

Indobufen is administered as a racemic mixture of (+)-S-indobufen and (-)-R-indobufen. The (+)-S-enantiomer is eliminated more rapidly than the (-)-R-enantiomer.[13]

Table 1: Pharmacokinetic Parameters of Indobufen

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [4][10] |

| Plasma Half-life (t1/2) | ~7 - 8 hours | [5][12] |

| Protein Binding | >99% | [5][10] |

| Excretion | ~70-80% in urine within 48 hours | [5] |

| Oral Clearance ((+)-S-enantiomer) | 1.1 ± 0.3 L/h | [13] |

| Oral Clearance ((-)-R-enantiomer) | 0.7 ± 0.2 L/h | [13] |

| Half-life ((+)-S-enantiomer) | 4.5 ± 1.2 h | [13] |

| Half-life ((-)-R-enantiomer) | 7.4 ± 2.4 h | [13] |

Toxicology

The toxicological profile of indobufen is primarily characterized by gastrointestinal effects and an increased risk of bleeding, which are common to NSAIDs.[2] However, clinical studies have suggested that indobufen has a more favorable safety profile compared to aspirin, with a lower incidence of gastrointestinal adverse events and bleeding.[14][15][16]

Acute Toxicity

Specific LD50 values for indobufen were not found in the provided search results. However, for a related compound, mefenamic acid, the intravenous LD50 in mice and rats was reported as 96 mg/kg and 112 mg/kg, respectively.[17]

Clinical Safety

Meta-analyses of clinical trials have shown that indobufen is associated with a significantly lower risk of minor bleeding events and gastrointestinal discomfort compared to aspirin.[14] In the Studio Italiano Fibrillazione Atriale (SIFA) trial, noncerebral bleeding events were significantly less frequent in patients receiving indobufen compared to warfarin.[5] Another meta-analysis found that indobufen reduced the risk of any bleeding events compared to aspirin.[16]

Commonly reported adverse events are predominantly gastrointestinal in nature but rarely necessitate withdrawal from treatment.[5]

Table 2: Comparative Safety of Indobufen vs. Aspirin (Meta-analysis data)

| Adverse Event | Odds Ratio (Indobufen vs. Aspirin) | 95% Confidence Interval | Reference |

| Minor Bleeding Events | 2.18 (favoring indobufen) | 1.54–3.10 | [14] |

| Any Bleeding Events | 1.69 (favoring indobufen) | 1.27–2.25 | [14] |

| Gastrointestinal Discomfort | 2.77 (favoring indobufen) | 1.34–5.74 | [14] |

Drug Interactions

Indobufen may interact with other medications, potentially increasing the risk of adverse effects. Concomitant use with other anticoagulants or antiplatelet agents (e.g., warfarin, clopidogrel, aspirin) can increase the risk of bleeding.[2] Co-administration with other NSAIDs or corticosteroids may exacerbate gastrointestinal side effects.[2] Indobufen may also decrease the antihypertensive effects of certain medications.[2] Reduced absorption of indobufen has been reported with the use of antacids and cholestyramine.[10]

Experimental Protocols

Detailed experimental protocols were not fully available in the reviewed literature. However, key methodologies from cited studies are summarized below.

Assessment of Platelet Aggregation

-

Method: Turbidimetric analysis of platelet-rich plasma (PRP).[11][12]

-

Procedure: Blood is collected from subjects and centrifuged to obtain PRP. Platelet aggregation is induced by adding agonists such as collagen, epinephrine, or ADP. The change in light transmittance through the PRP suspension is measured over time to quantify the extent of aggregation.[6][11][12]

Pharmacokinetic Studies

-

Method: Gas-liquid chromatography (GLC) for the determination of indobufen levels in plasma and urine.[11][12]

-

Procedure: Plasma and urine samples are collected at various time points after drug administration. Indobufen and its metabolites are extracted and quantified using GLC. Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are then calculated.[11][12]

Clinical Efficacy and Safety Trials

-

Design: Randomized, open-label, non-inferiority trials are common designs for comparing indobufen to other antiplatelet agents like aspirin.[18]

-

Endpoints: Primary endpoints often include a composite of cardiovascular death, nonfatal myocardial infarction, ischemic stroke, stent thrombosis, and major bleeding events (e.g., according to Bleeding Academic Research Consortium [BARC] criteria).[18] Secondary endpoints may include the individual components of the primary endpoint and other safety measures like gastrointestinal adverse events.[18]

Conclusion

Indobufen sodium is an effective reversible inhibitor of platelet aggregation with a well-defined pharmacological profile. Its primary mechanism of action through the reversible inhibition of COX-1 offers a distinct advantage over the irreversible inhibition of aspirin, allowing for a more rapid recovery of platelet function. Pharmacokinetic studies have shown it to be well-absorbed with a relatively short half-life. Toxicologically, indobufen demonstrates a favorable safety profile, particularly with regard to gastrointestinal and bleeding events, when compared to aspirin. These characteristics make indobufen a valuable therapeutic option for the prevention of thromboembolic disorders, especially in patients who may be at a higher risk for aspirin-related adverse effects. Further research, including large-scale, prospective clinical trials, will continue to refine its role in cardiovascular medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Indobufen used for? [synapse.patsnap.com]

- 3. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Indobufen? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacology studies with indobufen (K 3920): inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indobufen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 11. Indobufen (K 3920), a new inhibitor of platelet aggregation: effect of food on bioavailability, pharmacokinetic and pharmacodynamic study during repeated oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic, bioavailability and pharmacodynamic study of indobufen (K 3920), an inhibitor of platelet aggregation, after a single dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Steady-state pharmacokinetics of indobufen enantiomers in patients with obliterative atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]

- 15. Frontiers | Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy [frontiersin.org]

- 16. Interactive Journal of Medical Research - Safety and Efficacy of Aspirin and Indobufen in the Treatment of Atherosclerotic Diseases: Systematic Review and Meta-Analysis [i-jmr.org]

- 17. cdn.pfizer.com [cdn.pfizer.com]

- 18. ahajournals.org [ahajournals.org]

The Pharmacokinetics and Metabolism of Indobufen Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indobufen (2-[p-(1-oxo-2-isoindolinyl)phenyl] butyric acid) is a potent, reversible inhibitor of platelet aggregation.[1] Administered as the sodium salt, it is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary antiplatelet effect through the inhibition of the cyclooxygenase-1 (COX-1) enzyme, thereby suppressing thromboxane A2 synthesis.[2] This technical guide provides an in-depth summary of the available scientific literature on the pharmacokinetics and metabolism of Indobufen Sodium in vivo, targeting researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of indobufen has been characterized in various preclinical and clinical studies. It is rapidly absorbed after oral administration and exhibits stereoselective disposition.

Human Pharmacokinetics

Indobufen is well-absorbed orally, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[2] The presence of food in the gastrointestinal tract does not substantially impair its absorption, although a slight reduction in peak plasma levels and the area under the curve (AUC) has been observed.[3] The plasma half-life of indobufen is approximately 7 to 8 hours.[4]

Intramuscular injection of indobufen results in faster absorption compared to oral administration, with a time to peak concentration (Tmax) of 0.6 to 0.9 hours versus 1.3 to 1.8 hours for tablets.[5] The AUC is slightly higher after oral administration of the tablet form compared to the intramuscular injection.[5]

Table 1: Pharmacokinetic Parameters of Indobufen in Healthy Volunteers after a Single 200 mg Oral Dose

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 32.6 ± 9.3 | [6] |

| Tmax (h) | 1.3 - 1.8 | [5] |

| t½ (h) | 12.8 ± 4.4 | [6] |

| Plasma Clearance (mL/min) | 14.9 ± 6.1 | [6] |

| Volume of Distribution (mL/kg) | 223 ± 63 | [6] |

Note: Data from a study in elderly patients at steady-state, which may differ from single-dose pharmacokinetics in young, healthy volunteers.

Indobufen exhibits stereoselective pharmacokinetics. The (+)-S-enantiomer is eliminated more rapidly than the (-)-R-enantiomer.[5] This results in a higher AUC for the (-)-R-enantiomer.[5] The ratio of AUC(R) to AUC(S) is similar for both oral tablet and intramuscular injection, ranging from 1.57 to 1.62.[5]

Table 2: Stereoselective Pharmacokinetic Parameters of Indobufen Enantiomers in Healthy Volunteers after a Single 200 mg Oral Dose of Racemic Indobufen

| Parameter | (+)-S-Indobufen (Mean ± SD) | (-)-R-Indobufen (Mean ± SD) | Reference |

| Cmax (µg/mL) | Not explicitly stated | Not explicitly stated | |

| Tmax (h) | Not significantly different | Not significantly different | |

| t½ (h) | Shorter half-life | Longer half-life | [5] |

| AUC (µg·h/mL) | Lower AUC | Higher AUC | [5] |

| Clearance | Faster clearance | Slower clearance | [5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, such as rats and rabbits, have also been conducted. These studies are crucial for understanding the species-specific differences in drug disposition and for guiding human dose projections. In rabbits, intragastric administration of indobufen at 20 mg/kg has been studied in the context of its anticoagulant effects.[7]

Metabolism

The primary metabolic pathway for indobufen in vivo is glucuronidation, a phase II metabolic reaction.[4] The liver is the main site of this biotransformation.[2] Following administration, a significant portion of the indobufen dose is recovered in the urine as both the unchanged parent drug and its glucuronide conjugate.[4] More than 70% of an administered dose is excreted in the urine within 48 hours.[4] The metabolites of indobufen are predominantly inactive.[2]

Recent metabolomics studies have suggested that indobufen administration can lead to alterations in various metabolic pathways, including amino acid and choline metabolism.[8] Specifically, four metabolites involved in phenylalanine metabolism were found to be induced by indobufen.[8]

Below is a DOT language script visualizing the primary metabolic pathway of Indobufen.

Caption: Primary Metabolic Pathway of Indobufen.

Experimental Protocols

Determination of Indobufen in Human Plasma by HPLC

A common method for the quantification of indobufen in biological matrices is High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative protocol synthesized from the literature.

1. Sample Preparation (Solid-Phase Extraction)

-

Acidify a known volume of serum.

-

Load the acidified serum onto a C18 solid-phase extraction (SPE) column.

-

Wash the column to remove interfering substances.

-

Elute indobufen and the internal standard from the column with a suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Analysis

-

Chromatographic Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate), with the pH adjusted as needed.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength where indobufen has significant absorbance.

-

Quantification: Create a calibration curve using standards of known indobufen concentrations. The concentration of indobufen in the study samples is determined by comparing their peak areas to the calibration curve.

For the analysis of enantiomers, a chiral separation method is required. This can be achieved by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard C18 column, or by using a chiral stationary phase column.[5]

The following DOT script illustrates a typical experimental workflow for a pharmacokinetic study of indobufen.

Caption: Experimental Workflow for an Indobufen Pharmacokinetic Study.

Conclusion

Indobufen Sodium is characterized by rapid oral absorption, a relatively short half-life, and stereoselective pharmacokinetics. Its primary metabolic pathway is glucuronidation in the liver, leading to the formation of inactive metabolites that are excreted in the urine. The analytical methods for its quantification in biological fluids are well-established. This comprehensive overview of the in vivo pharmacokinetics and metabolism of Indobufen Sodium provides a valuable resource for researchers and professionals in the field of drug development. Further research could focus on a more detailed characterization of minor metabolic pathways and the impact of genetic polymorphisms in UGT enzymes on the inter-individual variability in indobufen disposition.

References

- 1. Steady-state pharmacokinetics of indobufen enantiomers in patients with obliterative atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of indobufen from tablets and intramuscular injections in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic, bioavailability and pharmacodynamic study of indobufen (K 3920), an inhibitor of platelet aggregation, after a single dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dispositional enantioselectivity of indobufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dispositional enantioselectivity of indobufen in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indobufen (K 3920), a new inhibitor of platelet aggregation: effect of food on bioavailability, pharmacokinetic and pharmacodynamic study during repeated oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Indobufen Sodium and Its Role in the Inhibition of Thromboxane A2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen sodium is a potent, reversible, and non-competitive inhibitor of cyclooxygenase-1 (COX-1), playing a crucial role in the modulation of platelet aggregation through the inhibition of thromboxane A2 (TXA2) synthesis. This technical guide provides an in-depth analysis of the biochemical mechanisms of Indobufen, offering a comprehensive overview of its interaction with the arachidonic acid cascade. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation, is a key mediator in the pathophysiology of cardiovascular and cerebrovascular diseases.[1][2] Its synthesis is a critical target for antiplatelet therapies. Indobufen, a phenyl-butyric acid derivative, is an antiplatelet agent that effectively inhibits the production of TXA2.[3][4] Unlike aspirin, which irreversibly acetylates and inactivates cyclooxygenase (COX), Indobufen acts as a reversible inhibitor, offering a distinct pharmacological profile with a potentially different safety and efficacy balance.[3][5] This guide delves into the core of Indobufen's mechanism of action, focusing on its role in the intricate process of TXA2 synthesis.

Mechanism of Action: Inhibition of Thromboxane A2 Synthesis

Indobufen's primary mechanism of action is the reversible and non-competitive inhibition of cyclooxygenase-1 (COX-1).[5] COX-1 is the key enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[3] By binding to a site on the COX-1 enzyme distinct from the substrate-binding site, Indobufen alters the enzyme's conformation, thereby reducing its catalytic activity without competing with arachidonic acid.[5] This non-competitive inhibition leads to a decrease in the production of PGH2 and, consequently, a significant reduction in the synthesis of TXA2 by thromboxane synthase.

The reversible nature of Indobufen's binding to COX-1 is a key differentiator from aspirin.[5] While aspirin's irreversible inhibition leads to a prolonged antiplatelet effect that lasts for the lifespan of the platelet, Indobufen's effects are more transient, with platelet function returning to normal as the drug is cleared from circulation.[4]

Signaling Pathway of Thromboxane A2 Synthesis and Indobufen's Point of Intervention

The synthesis of TXA2 is initiated by the release of arachidonic acid from the platelet membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by COX-1 to the unstable endoperoxide PGH2, which is subsequently converted to TXA2 by thromboxane synthase. Indobufen intervenes at the critical step of PGH2 synthesis by inhibiting COX-1.

Caption: Signaling pathway of Thromboxane A2 synthesis and the inhibitory action of Indobufen.

Quantitative Data on Indobufen's Efficacy

The efficacy of Indobufen in inhibiting TXA2 synthesis and platelet aggregation has been quantified in several studies, often in comparison with aspirin. While specific IC50 values for Indobufen's inhibition of COX-1 and COX-2 are not consistently reported in the literature, comparative data provides valuable insights into its potency.

Table 1: Comparative Efficacy of Indobufen and Aspirin on Platelet Aggregation

| Parameter | Indobufen | Aspirin | Reference |

| Inhibition of Arachidonic Acid-Induced Platelet Aggregation (IPA %) | [4] | ||

| 4 hours post-dose | 81.07 ± 9.36% | 96.99 ± 0.29% | [4] |

| 12 hours post-dose | 74.04 ± 9.55% | 97.94 ± 0.28% | [4] |

| 24 hours post-dose | 33.39 ± 11.13% | 97.48 ± 0.32% | [4] |

| 48 hours post-dose | 14.12 ± 9.74% | 98.22 ± 0.31% | [4] |

| Inhibition of ADP-Induced Platelet Aggregation (IPA %) | [4] | ||

| 48 hours post-dose | 1.98 ± 3.57% | 12.61 ± 2.71% | [4] |

Data from a study in healthy volunteers receiving Indobufen (200 mg twice daily) or Aspirin (200 mg daily) for 2 weeks.

Table 2: Effect of Indobufen on Thromboxane B2 (TXB2) Levels in Rats

| Treatment Group | Serum TXB2 (ng/mL) | Serum 6-keto-PGF1α (ng/mL) | Reference |

| Control | ~180 | ~1.6 | [5] |

| Aspirin | ~140 | ~1.2 | [5] |

| Indobufen (Low Dose) | ~80 | ~0.8 | [5] |

| Indobufen (Medium Dose) | ~60 | ~0.6 | [5] |

| Indobufen (High Dose) | ~40 | ~0.4 | [5] |

Values are approximate, based on graphical data from the referenced study. The study demonstrated a significantly stronger inhibition of COX-1 by Indobufen compared to aspirin in this model.[5]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of Indobufen in inhibiting TXA2 synthesis and platelet function.

Measurement of Thromboxane B2 (TXB2) by ELISA

This protocol describes a common method for quantifying the stable metabolite of TXA2, which is TXB2, in biological samples.

Caption: General workflow for a competitive ELISA to measure Thromboxane B2.

Protocol:

-

Preparation of Reagents: All reagents, including standards, samples, and buffers, are brought to room temperature.

-

Standard Curve Preparation: A serial dilution of the TXB2 standard is prepared to generate a standard curve.

-

Sample Incubation: 50 µL of standards and samples are added to the appropriate wells of a microplate pre-coated with a capture antibody.

-

Competitive Reaction: A fixed amount of HRP-conjugated TXB2 is added to each well. The plate is then incubated, during which the sample/standard TXB2 and the HRP-conjugated TXB2 compete for binding to the capture antibody.

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition: A substrate solution is added to each well, which reacts with the HRP to produce a color change.

-

Color Development: The plate is incubated to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.

-

Stopping the Reaction: A stop solution is added to terminate the reaction.

-

Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (typically 450 nm).

-

Data Analysis: The concentration of TXB2 in the samples is determined by interpolating from the standard curve.

Whole Blood Aggregometry (Impedance Method)

This method measures platelet aggregation in a more physiologically relevant environment compared to platelet-rich plasma.

Protocol:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., citrate).

-

Sample Preparation: A defined volume of whole blood is diluted with saline.

-

Baseline Measurement: The sample is placed in the aggregometer, and a baseline impedance is established.

-

Agonist Addition: A platelet agonist, such as collagen or arachidonic acid, is added to induce aggregation.

-

Impedance Monitoring: As platelets aggregate on the electrodes, the electrical impedance increases. This change in impedance is monitored over time.

-

Data Analysis: The rate and extent of aggregation are calculated from the change in impedance.

Platelet-Rich Plasma (PRP) Aggregometry (Turbidimetric Method)

This is a classic method for studying platelet aggregation.

Caption: Workflow for Platelet-Rich Plasma (PRP) Aggregometry.

Protocol:

-

PRP and PPP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the PRP is then centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration using PPP.

-

Incubation: The PRP is pre-incubated with either Indobufen or a vehicle control in an aggregometer cuvette at 37°C with stirring.

-

Agonist Addition: A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added to the cuvette to induce aggregation.

-

Light Transmittance Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases. This change is continuously measured by the aggregometer.

-

Data Analysis: The percentage of aggregation is calculated relative to the light transmittance of PRP (0% aggregation) and PPP (100% aggregation).

Conclusion

Indobufen Sodium is a potent and reversible inhibitor of COX-1, which effectively suppresses the synthesis of thromboxane A2 and consequently inhibits platelet aggregation. Its non-competitive mechanism of action and reversible nature distinguish it from other antiplatelet agents like aspirin, offering a different therapeutic profile. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the clinical implications of Indobufen in the management of thrombotic diseases. Further research to definitively determine the IC50 values of Indobufen for both COX-1 and COX-2 would be beneficial for a more precise quantitative assessment of its selectivity and potency.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]

- 4. Comparison of aspirin and indobufen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Anticoagulant Potential of Indobufen Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen sodium, a potent and reversible inhibitor of cyclooxygenase-1 (COX-1), is primarily recognized for its antiplatelet properties. However, emerging evidence has illuminated its significant anticoagulant effects, positioning it as a molecule of interest for broader antithrombotic applications. This technical guide provides an in-depth exploration of the anticoagulant properties of Indobufen Sodium, detailing its mechanism of action, comprehensive summaries of quantitative data, and meticulous experimental protocols. Furthermore, this guide employs data visualization to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Mechanism of Action

Indobufen's primary mechanism of action lies in its reversible inhibition of the COX-1 enzyme, which plays a pivotal role in the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1][2] By reducing TXA2 production, Indobufen effectively curtails platelet activation and subsequent aggregation.[1][2]

Beyond its antiplatelet effects, Indobufen exhibits notable anticoagulant activity by influencing both the intrinsic and extrinsic coagulation pathways.[3][4] Animal studies have demonstrated that Indobufen can significantly prolong activated partial thromboplastin time (APTT) and prothrombin time (PT), indicating its impact on multiple stages of the coagulation cascade.[3][5] The anticoagulant effect may be related to a reduction in the plasma levels of several coagulation factors, including Factor I (fibrinogen), Factor II (prothrombin), Factor V, Factor VIII, and Factor X.[3][4] Additionally, Indobufen has been shown to decrease the levels of platelet factor 3 (PF3), a key component in the activation of the coagulation cascade.[3]

A novel aspect of Indobufen's mechanism involves the downregulation of tissue factor (TF) in monocytes, which is mediated through the reduction of TXA2 synthesis.[6][7] This action further contributes to its overall antithrombotic profile.

Quantitative Data Summary

The anticoagulant and antiplatelet effects of Indobufen Sodium have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Effect of Indobufen on Coagulation Parameters in Animal Models

| Parameter | Species | Dosage | Route of Administration | Effect | p-value | Reference |

| APTT | Rabbit | 20 mg/kg | Gavage | Significantly prolonged | < 0.01 | [3] |

| PT | Rabbit | 20 mg/kg | Gavage | Significantly prolonged | < 0.01 | [3] |

| TT | Rabbit | 20 mg/kg | Gavage | Significantly prolonged | < 0.01 | [3] |

| Thrombus Wet Weight | Rat | 40 mg/kg | Gavage | Significant reduction | < 0.01 | [1] |

| Thrombus Wet Weight | Rat | 80 mg/kg | Gavage | Significant reduction | < 0.01 | [1] |

| Thrombus Dry Weight | Rat | 40 mg/kg | Gavage | Significant reduction | < 0.01 | [1] |

| Thrombus Dry Weight | Rat | 80 mg/kg | Gavage | Significant reduction | < 0.01 | [1] |

| Bleeding Time | Mouse | 40, 80, 160 mg/kg | Gavage | Significantly prolonged | < 0.05 | [8] |

| Clotting Time | Mouse | 40, 80, 160 mg/kg | Gavage | Significantly prolonged | < 0.05 | [8] |

Table 2: Effect of Indobufen on Coagulation and Platelet Factors in Rabbits

| Factor | Dosage | Route of Administration | Effect | p-value | Reference |

| Factor I (FI) | 20 mg/kg | Gavage | Significant reduction | < 0.05 | [1] |

| Factor II (FII) | 20 mg/kg | Gavage | Significant reduction | < 0.05 | [1] |

| Factor V (FV) | 20 mg/kg | Gavage | Significant reduction | < 0.05 | [1] |

| Factor VIII (FVIII) | 20 mg/kg | Gavage | Significant reduction | < 0.05 | [1] |

| Factor X (FX) | 20 mg/kg | Gavage | Significant reduction | < 0.05 | [1] |

| Platelet Factor 3 (PF3) | 20 mg/kg | Gavage | Significant reduction | < 0.01 | [1] |

Table 3: Comparative Efficacy of Indobufen on Coagulation Factors in Rats

| Factor | Treatment (Dosage) | Effect on Factor Level | p-value | Reference |

| Factor II | Indobufen (40 mg/kg) | Significant reduction | < 0.01 | [1] |

| Factor II | Indobufen (80 mg/kg) | Significant reduction | < 0.01 | [1] |

| Factor II | Warfarin (0.5 mg/kg) | Significant reduction | < 0.01 | [1] |

| Factor II | Warfarin (1 mg/kg) | Significant reduction | < 0.01 | [1] |

| Factor II | Dabigatran (60 mg/kg) | Significant reduction | < 0.01 | [1] |

| Factor X | Indobufen (40 mg/kg) | Significant reduction | < 0.05 | [1] |

| Factor X | Indobufen (80 mg/kg) | Significant reduction | < 0.05 | [1] |

| Factor X | Warfarin (0.5 mg/kg) | Significant reduction | < 0.05 | [1] |

| Factor X | Warfarin (1 mg/kg) | Significant reduction | < 0.05 | [1] |

| Factor X | Rivaroxaban (2 mg/kg) | Significant reduction | < 0.05 | [1] |

Table 4: Inhibition of Platelet Aggregation by Indobufen

| Agonist | Species/System | Indobufen Concentration | Inhibition | Reference |

| Arachidonic Acid (AA) | Human (in vitro) | 100 µM | Complete inhibition of TxB2 production, platelet aggregation, and ATP release | [9] |

| ADP | Human (in vitro) | 10 µM | Complete inhibition of secondary platelet aggregation, release reaction, and TxB2 production | [9] |

| Epinephrine | Human (in vitro) | 10 µM | Complete inhibition of secondary platelet aggregation, release reaction, and TxB2 production | [9] |

| Collagen | Human (in vitro) | 100 µM | Complete inhibition of TxB2 production, platelet aggregation, and ATP release | [9] |

| Arachidonic Acid (AA) | Healthy Volunteers (ex vivo) | 200 mg (single oral dose) | Significant inhibition of whole blood aggregation | [10] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines the methodology for assessing the effect of Indobufen on platelet aggregation in vitro using light transmission aggregometry (LTA).

Materials:

-

Indobufen Sodium

-

Platelet agonists (e.g., Arachidonic Acid, ADP, Collagen)

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to separate PRP.

-

Carefully collect the supernatant (PRP).

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. PPP is used as a reference (100% aggregation).

-

-

Platelet Count Adjustment:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Incubation with Indobufen:

-

Pre-incubate aliquots of PRP with varying concentrations of Indobufen Sodium or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Place the PRP samples in the aggregometer cuvettes with a stir bar.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of Indobufen to the vehicle control.

-

Determine the IC50 value of Indobufen for each agonist.

-

Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) Assays

These assays are used to evaluate the effect of Indobufen on the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.

Materials:

-

Indobufen Sodium

-

Rabbit or human plasma

-

APTT reagent (containing a contact activator like kaolin or silica, and phospholipids)

-

PT reagent (thromboplastin)

-

Calcium chloride (CaCl₂) solution

-

Coagulometer

Procedure for APTT:

-

Plasma Preparation:

-

Obtain platelet-poor plasma by centrifuging citrated blood.

-

-

Incubation:

-

Pre-warm the plasma, APTT reagent, and CaCl₂ solution to 37°C.

-

Incubate the plasma with either Indobufen Sodium at various concentrations or a vehicle control for a specified time.

-

Add the APTT reagent to the plasma and incubate for the time recommended by the manufacturer (typically 3-5 minutes).

-

-

Clotting Initiation and Measurement:

-

Add CaCl₂ solution to initiate the clotting cascade.

-

The coagulometer will measure the time taken for a fibrin clot to form.

-

-

Data Analysis:

-

Compare the clotting times of the Indobufen-treated samples to the control.

-

Procedure for PT:

-

Plasma Preparation:

-

As described for the APTT assay.

-

-

Incubation:

-

Pre-warm the plasma and PT reagent to 37°C.

-

Incubate the plasma with either Indobufen Sodium at various concentrations or a vehicle control.

-

-

Clotting Initiation and Measurement:

-

Add the PT reagent (which contains calcium) to the plasma to initiate clotting.

-

The coagulometer will measure the time to clot formation.

-

-

Data Analysis:

-

Compare the clotting times of the Indobufen-treated samples to the control.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of Indobufen's antiplatelet action via COX-1 inhibition.

Caption: Indobufen's inhibitory effects on the coagulation cascade.

Caption: Experimental workflow for evaluating Indobufen's anticoagulant properties.

References

- 1. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indobufen inhibits tissue factor in human monocytes through a thromboxane-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and ex vivo effects of indobufen on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Indobufen Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen is a reversible inhibitor of platelet cyclooxygenase (COX), primarily COX-1, which suppresses thromboxane synthesis, leading to its antiplatelet and anti-inflammatory effects. As a chiral molecule, Indobufen exists as a racemic mixture of two enantiomers, S-(+)-Indobufen and R-(-)-Indobufen. The pharmacological activity resides almost exclusively in the S-(+)-enantiomer. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and stereoisomerism of Indobufen Sodium. It includes detailed experimental protocols for the synthesis of racemic Indobufen, its chiral separation, and analytical characterization, along with tabulated quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Molecular Structure and Physicochemical Properties

Indobufen, chemically known as 2-[4-(1-oxo-2-isoindolinyl)phenyl]butanoic acid, is a synthetic compound belonging to the isoindole class. The presence of a chiral center at the alpha-carbon of the butanoic acid moiety gives rise to its stereoisomerism. The sodium salt, Indobufen Sodium, is the form commonly used in pharmaceutical formulations.

Table 1: Physicochemical Properties of Indobufen and Indobufen Sodium

| Property | Value | Reference |

| Racemic Indobufen | ||

| IUPAC Name | 2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid | [1] |

| CAS Number | 63610-08-2 | [2] |

| Molecular Formula | C₁₈H₁₇NO₃ | [2] |

| Molecular Weight | 295.33 g/mol | [1] |

| Melting Point | 182-184 °C | [2] |

| Indobufen Sodium | ||

| IUPAC Name | Sodium 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoate | N/A |

| CAS Number | 87549-36-8 | N/A |

| Molecular Formula | C₁₈H₁₆NNaO₃ | N/A |

| Molecular Weight | 317.31 g/mol | N/A |

| S-(+)-Indobufen | ||

| IUPAC Name | (2S)-2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid | N/A |

| CAS Number | 118289-53-7 | N/A |

| R-(-)-Indobufen | ||

| IUPAC Name | (2R)-2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid | N/A |

| CAS Number | 118289-54-8 | N/A |

Stereoisomerism and Pharmacological Activity

Indobufen is a chiral compound due to the asymmetric carbon atom in the butanoic acid side chain. It exists as two enantiomers: the S-(+)-enantiomer and the R-(-)-enantiomer. The antiplatelet and anti-inflammatory activities of racemic Indobufen are almost exclusively attributed to the S-(+)-enantiomer. The R-(-)-enantiomer is considered to be inactive. This stereoselectivity in pharmacological action highlights the importance of chiral separation and analysis in the development and quality control of Indobufen-based therapeutics.

Synthesis of Racemic Indobufen

A common synthetic route to racemic Indobufen involves the reaction of 2-(4-aminophenyl)butanoic acid with phthalic anhydride.

Experimental Protocol: Synthesis of 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)butanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-aminophenyl)butanoic acid and an equimolar amount of phthalic anhydride in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)butanoic acid.

Experimental Protocol: Reduction to Racemic Indobufen

-

Reaction Setup: Suspend the 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)butanoic acid in a suitable solvent, such as a mixture of ethanol and water.

-

Reduction: Add a reducing agent, for example, zinc dust in the presence of a proton source like acetic acid or hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove any unreacted zinc. Acidify the filtrate to precipitate the racemic Indobufen.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a solvent like methanol.[2]

References

Indobufen Sodium's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indobufen Sodium is a potent, reversible inhibitor of the cyclooxygenase (COX) enzymes, with a pronounced selectivity for COX-1 over COX-2. This mechanism of action underpins its clinical efficacy as an antiplatelet agent. By preferentially inhibiting COX-1, Indobufen effectively reduces the synthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation, while exhibiting a "prostacyclin-sparing" effect, thereby maintaining the production of the vasodilatory and anti-aggregatory prostacyclin (PGI2). This technical guide provides an in-depth analysis of Indobufen's interaction with the prostaglandin synthesis pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

Introduction to Indobufen Sodium

Indobufen is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized for its anti-thrombotic properties. Chemically, it is (±)-2-[p-(1-oxo-2-isoindolinyl)phenyl]butyric acid. Its therapeutic effects are largely attributed to its active d-enantiomer, which is responsible for the inhibition of cyclooxygenase. Unlike aspirin, which irreversibly acetylates the COX enzyme, Indobufen's inhibition is reversible, allowing for a more controlled and temporary antiplatelet effect.[1]

The Prostaglandin Synthesis Pathway: An Overview

Prostaglandins are a group of lipid compounds that are derived from arachidonic acid and play crucial roles in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostacyclin (PGI2), and thromboxane A2 (TXA2).

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: Inducible and its expression is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

Mechanism of Action of Indobufen Sodium

Indobufen exerts its pharmacological effects primarily through the inhibition of the prostaglandin synthesis pathway.

Reversible Inhibition of Cyclooxygenase (COX)

Indobufen acts as a reversible inhibitor of both COX-1 and COX-2 enzymes.[2][3] This reversibility is a key distinguishing feature from aspirin, which causes irreversible inhibition of COX-1 in platelets. The temporary nature of Indobufen's action allows for the recovery of platelet function upon discontinuation of the drug.

Selectivity for COX-1

Indobufen demonstrates a preferential inhibition of the COX-1 isoform over COX-2. This selectivity is crucial to its primary therapeutic application as an antiplatelet agent, as COX-1 is the predominant isoform in platelets responsible for the synthesis of TXA2.

Impact on Thromboxane A2 Synthesis

By inhibiting COX-1 in platelets, Indobufen effectively blocks the conversion of arachidonic acid to PGH2, and subsequently, the production of TXA2.[3] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation. The reduction in TXA2 levels leads to a decrease in platelet activation and aggregation, thereby reducing the risk of thrombus formation.

The "Prostacyclin Sparing" Effect

An important aspect of Indobufen's pharmacological profile is its "prostacyclin-sparing" effect. Prostacyclin (PGI2) is synthesized primarily by endothelial cells via the action of COX-2 and has opposing effects to TXA2; it is a vasodilator and a potent inhibitor of platelet aggregation. Studies have shown that Indobufen inhibits TXA2 synthesis to a much greater extent than PGI2 synthesis. This differential effect is thought to contribute to a more favorable safety profile, particularly concerning cardiovascular side effects, compared to non-selective NSAIDs or COX-2 selective inhibitors that can disrupt the balance between pro-thrombotic and anti-thrombotic factors.

Quantitative Analysis of Indobufen Sodium's Effects

The inhibitory effects of Indobufen on the prostaglandin synthesis pathway have been quantified in various in vitro and in vivo studies.

In Vitro Inhibition of COX Enzymes

While specific IC50 values for Indobufen are not consistently reported across all literature, a study on the closely related compound, indoprofen, provides a selectivity index (COX-1/COX-2) of 0.78, indicating a preference for COX-1 inhibition.[4]

Table 1: In Vitro Inhibitory Activity of Indoprofen against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indoprofen | Not explicitly stated | Not explicitly stated | 0.78 |

Data from a study on indoprofen, a structurally similar compound. Further studies are needed to confirm the precise IC50 values for Indobufen.

Ex Vivo and In Vivo Effects on Prostaglandin Metabolites

Clinical studies have demonstrated a dose-dependent effect of Indobufen on the levels of prostaglandin metabolites.

Table 2: Effect of Indobufen on Thromboxane B2 (TXB2) Production

| Indobufen Concentration | Agonist | Effect on TXB2 Production | Reference |

| 10 µM | ADP, epinephrine, PAF | Complete inhibition | [5] |

| 100 µM | Arachidonic Acid (1 mM), Collagen (2 µg/ml) | Complete inhibition | [5] |

Table 3: Dose-Dependent Reduction of Urinary 11-dehydro-TXB2 by Indobufen in Patients with Type II Diabetes Mellitus

| Indobufen Dosage | Mean Reduction in Urinary 11-dehydro-TXB2 | Reference |

| 50 mg BID | 67% | |

| 100 mg BID | 72% | |

| 200 mg BID | 81% |

Table 4: Comparative Effect of Indobufen and Aspirin on Prostacyclin (PGI2) and Thromboxane (TXA2) Metabolites

| Treatment | Inhibition of 6-keto-PGF1α (PGI2 metabolite) | Inhibition of TXB2 (TXA2 metabolite) | Reference |

| Indobufen (200 mg) | 81 ± 2.5% | 97 ± 6% | |

| Aspirin (500 mg) | > 98% | 98 ± 4% |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Indobufen's effects on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the test compound (Indobufen) at various concentrations.

-

Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay measures the inhibitory effect of a compound on COX-1 and COX-2 in a more physiologically relevant environment.

-

Principle:

-

COX-1 activity: Measured by the production of thromboxane B2 (TXB2) in whole blood allowed to clot.

-

COX-2 activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS).

-

-

Procedure:

-

Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).

-

For COX-1 assay:

-

Aliquot whole blood into tubes.

-

Add the test compound (Indobufen) at various concentrations or vehicle.

-

Allow the blood to clot at 37°C for 1 hour.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum by EIA or LC-MS/MS.

-

-

For COX-2 assay:

-

Aliquot whole blood into tubes.

-

Add the test compound (Indobufen) at various concentrations or vehicle.

-

Add LPS to induce COX-2 expression and activity.

-

Incubate at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma by EIA or LC-MS/MS.

-

-

Calculate the IC50 values as described for the in vitro COX inhibition assay.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

-

Principle: Platelet aggregation causes an increase in light transmission through a suspension of platelet-rich plasma (PRP).

-

Procedure:

-

Collect fresh human venous blood into tubes containing sodium citrate.

-

Prepare PRP by centrifuging the blood at a low speed.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. PPP is used to set 100% light transmission.

-

Place an aliquot of PRP in a cuvette in an aggregometer at 37°C with a stir bar.

-

Add the test compound (Indobufen) or vehicle and incubate for a short period.

-

Add a platelet agonist (e.g., arachidonic acid, ADP, collagen).

-

Record the change in light transmission over time.

-

The maximum percentage of aggregation is determined, and the inhibitory effect of the compound is calculated relative to the vehicle control.

-

Quantification of Thromboxane B2 (TXB2) by Radioimmunoassay (RIA)

This method is used to measure the concentration of TXB2, the stable metabolite of TXA2, in biological samples.

-

Principle: A competitive binding assay where unlabeled TXB2 in the sample competes with a fixed amount of radiolabeled TXB2 for binding to a limited amount of anti-TXB2 antibody.

-

Procedure:

-

Prepare standards with known concentrations of TXB2.

-

Incubate the standards or samples with a specific anti-TXB2 antibody and a known amount of radiolabeled TXB2 (e.g., ¹²⁵I-TXB2).

-

Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating antibody or solid-phase separation).

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

-

Determine the concentration of TXB2 in the samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Quantification of 6-keto-Prostaglandin F1α (PGI2 metabolite) by ELISA

This is a common method to measure the stable metabolite of prostacyclin, 6-keto-PGF1α.

-

Principle: A competitive enzyme-linked immunosorbent assay.

-

Procedure:

-

A microplate is pre-coated with an antibody specific for 6-keto-PGF1α.

-

Standards and samples are added to the wells, followed by the addition of a fixed amount of biotinylated 6-keto-PGF1α.

-

During incubation, the 6-keto-PGF1α in the sample competes with the biotinylated 6-keto-PGF1α for binding to the antibody.

-

The plate is washed to remove unbound components.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated 6-keto-PGF1α.

-

After another wash, a substrate solution for HRP is added, leading to the development of a color.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The concentration of 6-keto-PGF1α in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are crucial for a comprehensive understanding of Indobufen's effects.

Caption: Prostaglandin synthesis pathway and Indobufen's inhibitory action.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The d-enantiomer form of indobufen totally accounts for the anti-cyclooxygenase and antiplatelet activity ex vivo and for the increase in bleeding time by indobufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Biological Activities of Indobufen Sodium in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indobufen Sodium is a potent, reversible inhibitor of platelet cyclooxygenase-1 (COX-1), primarily recognized for its antiplatelet and antithrombotic effects.[1][2] Its mechanism of action centers on the inhibition of thromboxane A2 synthesis, a key mediator of platelet aggregation.[1] Beyond its well-documented role in cardiovascular therapy, emerging research is beginning to shed light on its broader biological activities in various cell lines. This technical guide provides a comprehensive overview of the fundamental biological activities of Indobufen Sodium at the cellular level, with a focus on its effects on cell proliferation, apoptosis, and associated signaling pathways. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key cellular pathways and workflows.

I. Effects on Cell Proliferation and Viability

While extensively studied for its antiplatelet effects, the direct impact of Indobufen Sodium on the proliferation of other cell types, such as vascular smooth muscle cells and cancer cells, is an area of growing interest. As a non-steroidal anti-inflammatory drug (NSAID), its potential to influence cell growth is a key area of investigation.

A. Vascular Smooth Muscle Cells (VSMCs)

Abnormal proliferation of vascular smooth muscle cells is a key contributor to the pathogenesis of atherosclerosis and restenosis. Studies on various NSAIDs have demonstrated their ability to inhibit VSMC proliferation. This is often achieved by inducing a cell cycle arrest, typically in the G0/G1 phase.[3] This effect is associated with an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[3] While direct studies on Indobufen Sodium's specific impact on VSMC proliferation are limited, its classification as an NSAID suggests a potential role in modulating VSMC growth.

B. Cancer Cell Lines

The anti-proliferative effects of NSAIDs on cancer cells are well-documented, with mechanisms that can be both COX-dependent and COX-independent.[4] Research on phenylbutyrate, a structural relative of Indobufen, has shown significant anti-cancer properties. For instance, sodium phenylbutyrate has been demonstrated to inhibit the growth of various cancer cell lines, including prostate, breast, and glioblastoma.[5][6][7] It achieves this by inducing cell cycle arrest and apoptosis.[5][6]

A study on non-small cell lung cancer (NSCLC) cell lines (A549, Calu1, and H1650) reported the following IC50 values for sodium phenylbutyrate after 72 hours of treatment[8]:

| Cell Line | IC50 (mM) |

| A549 | 10 |

| Calu1 | 8.5 |

| H1650 | 4.5 |

These findings suggest that phenylbutyrate derivatives may possess anti-proliferative activities against cancer cells, warranting further investigation into Indobufen Sodium's specific effects.

II. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have highlighted the pro-apoptotic potential of NSAIDs and related compounds in cancer cells.

A. Effects in Myocardial Cells

A recent study on H9C2 cardiomyocytes demonstrated that Indobufen can protect against oxygen-glucose deprivation/reperfusion (OGD/R)-induced apoptosis.[9][10] This protective effect was significant, with Indobufen treatment (125 and 250 µM) markedly reducing the percentage of apoptotic cells.[9]

Table 1: Effect of Indobufen on Apoptosis in H9C2 Cardiomyocytes [9]

| Treatment Group | Percentage of Apoptotic Cells (%) |

| Control | 7.550 |

| OGD/R | 49.289 |

| Indobufen (125 µM) + OGD/R | 13.433 |

| Indobufen (250 µM) + OGD/R | 11.874 |

This anti-apoptotic effect was associated with the modulation of key apoptosis-related proteins. Indobufen treatment was found to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax, as well as reduce the activity of Caspase-3.[9]

B. Phenylbutyrate Activity in Cancer Cell Lines

Studies on the related compound, phenylbutyrate, have shown its capability to induce apoptosis in various cancer cell lines. In human prostate cancer cell lines, phenylbutyrate was found to cause 50-60% of cells to undergo apoptosis.[11][12] Similarly, in malignant B cells, phenylbutyrate induced the activation of caspases 3, 7, and 9, leading to apoptosis.[1][3] In glioblastoma cells (LN-229), a nearly 3-fold increase in apoptosis was observed after treatment with 15 mmol/L phenylbutyrate.[6] These findings suggest that the phenylbutyrate structure may be a key contributor to pro-apoptotic activity in cancer cells.

III. Core Signaling Pathways

The biological activities of Indobufen Sodium are mediated through its interaction with specific cellular signaling pathways. While the COX-1 pathway is its primary target in platelets, other pathways are implicated in its effects on different cell types.

A. Cyclooxygenase (COX) Pathway

The most well-established mechanism of action for Indobufen Sodium is the reversible inhibition of the COX-1 enzyme.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins and, crucially, to thromboxane A2 in platelets.[1] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its synthesis, Indobufen exerts its anti-thrombotic effects.

B. PI3K/Akt/eNOS Signaling Pathway

Recent evidence has implicated the PI3K/Akt/eNOS pathway in the cellular effects of Indobufen. In a study on myocardial ischemia-reperfusion injury in H9C2 cells, Indobufen was shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[9] The activation of this pathway is known to promote cell survival and reduce apoptosis.[9] The protective effects of Indobufen in this model were reversed by a specific PI3K inhibitor, confirming the involvement of this pathway.[9]

IV. Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of compounds like Indobufen Sodium in cell lines.

A. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Indobufen Sodium and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat them with Indobufen Sodium for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

C. Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Protocol Outline:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-